REACTION_CXSMILES
|
O=C=[N:3]C1CC(C)(C)CC(C)(CN=C=O)C1.[C:17]([O:21][CH2:22][CH2:23]O)(=[O:20])[CH:18]=[CH2:19].C(O)(=O)C=C>>[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19].[NH2:3][C:17]([O:21][CH2:22][CH3:23])=[O:20] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
bisphenol A epoxy resin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
CUSTOM
|
Details
|
to obtain an intermediate
|
Type
|
CUSTOM
|
Details
|
Then, in a flask equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
To the reaction product, 338 parts of the above intermediate was added
|
Type
|
WAIT
|
Details
|
the reaction was conducted at 80° C. for 5 hours
|
Duration
|
5 h
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.NC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |